molecular formula C5HCl4NO B1207803 2,3,5,6-Tetrachloro-4-pyridinol CAS No. 2322-38-5

2,3,5,6-Tetrachloro-4-pyridinol

Cat. No. B1207803
CAS RN: 2322-38-5
M. Wt: 232.9 g/mol
InChI Key: RURNAQBVEXFRFC-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-pyridinol belongs to the class of organic compounds known as polyhalopyridines. These are organic compounds containing a pyridine ring substituted at two or more positions by a halogen atom . It is a metabolite of the herbicide triclopyr, and of the insecticides chlorpyrifos and chlorpyrifos-methyl . It is used as a chemical intermediate in the production of chlorpyrifos and triclopyr .


Synthesis Analysis

Pentachloropyridine is one of the most important perhalogenated compounds which find broad applications in many fields of chemistry . It is highly reactive toward nucleophilic attack as a result of their electron-deficient nature, and in principle, all halogen atoms may be displaced by nucleophiles . 2,3,5,6-Tetrachloro-4-pyridinethiol was synthesized by the reaction of pentachloropyridine with sodium benzenesulfonate under ultrasonic irradiation .


Molecular Structure Analysis

The molecular formula of 2,3,5,6-Tetrachloro-4-pyridinol is C5HCl4NO . The average mass is 232.880 Da and the monoisotopic mass is 230.881226 Da .


Chemical Reactions Analysis

Pentafluoro- and pentachloropyridines are most susceptible to nucleophilic attack by O-, S-, N-, and P-centered nucleophiles . All five fluorine and chlorine atoms in pentafluoro- and pentachloropyridines may be substituted by an appropriate nucleophile due to their highly electron deficient aromatic ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetrachloro-4-pyridinol include a molecular formula of C5HCl4NO, an average mass of 232.880 Da, and a monoisotopic mass of 230.881226 Da .

Scientific Research Applications

Organic Synthesis

“2,3,5,6-tetrachloropyridin-4-ol” is a derivative of pentachloropyridine, which is one of the most important perhalogenated compounds used in many fields of chemistry . It is used as a building block in the synthesis of chemically relevant organic compounds . The nature of the nucleophile, reaction condition, and solvent can have significant influences in the regiochemistry of the reactions of this heteroaromatic compound .

Preparation of Highly Substituted Pyridine Derivatives

The preparation of highly substituted pyridine derivatives from pyridine itself is very difficult . However, “2,3,5,6-tetrachloropyridin-4-ol”, being a perhalogenated pyridine, is highly reactive toward nucleophilic attack due to its electron-deficient nature . This makes it an excellent scaffold for the synthesis of mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds .

Synthesis of 2,3,5,6-Tetraaminopyridine Hydrochloride Salt

“2,3,5,6-tetrachloropyridin-4-ol” can be used in the synthesis of 2,3,5,6-tetraaminopyridine hydrochloride salt (TAP·3HCl·H2O) . This compound is synthesized in two steps (nitration and hydrogenation) with a total yield of 90% .

Applications in Material Sciences

Aromatic and heterocyclic amino compounds, such as those derived from “2,3,5,6-tetrachloropyridin-4-ol”, have rapidly increasing applications in material sciences . Polymer matrix composites (PMC) that incorporate these types of compounds as monomers may have applications in military and aerospace designs due to their light weight and strength properties .

Applications in Pharmaceutical Sciences

Similar to its applications in material sciences, aromatic and heterocyclic amino compounds derived from “2,3,5,6-tetrachloropyridin-4-ol” also have applications in pharmaceutical sciences .

Pesticide Degradation

3,5,6-Trichloro-2-pyridinol (TCP), a main degradation product of the pesticides chlorpyrifos and chlorpyrifos-methyl, as well as the herbicide triclopyr, is structurally similar to "2,3,5,6-tetrachloropyridin-4-ol" . Therefore, it’s plausible that “2,3,5,6-tetrachloropyridin-4-ol” could also be involved in pesticide degradation processes.

Safety And Hazards

2,3,5,6-Tetrachloro-4-pyridinol is a highly toxic and refractory residue of both the insecticide chlorpyrifos and the herbicide triclopyr . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life .

properties

IUPAC Name

2,3,5,6-tetrachloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURNAQBVEXFRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=C(C1=O)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5000-22-6 (hydrochloride salt)
Record name 2,3,5,6-Tetrachloro-4-pyridinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90177795
Record name 2,3,5,6-Tetrachloro-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrachloro-4-pyridinol

CAS RN

2322-38-5
Record name 2,3,5,6-Tetrachloro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2322-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrachloro-4-pyridinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6-Tetrachloro-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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